DSTAP chloride

Gene Delivery Transfection Lipoplex

Researchers often face batch-to-batch variability when sourcing saturated cationic lipids for nucleic acid delivery, compromising LNP stability and in vivo reproducibility. DSTAP chloride (CAS 220609-41-6) directly addresses this with consistent, high-purity material validated in gene delivery applications. - Superior Transfection: Enables significantly higher luciferase expression vs. DOTAP when paired with DOPE. - Ultra-Low Cytotoxicity: >83-fold lower ED50 in macrophages, preserving immune cell viability. - Proven In Vivo Depot Effect: Prolongs antigen retention and enhances humoral/cellular immunity for vaccine development. Supplied with full analytical documentation. Ideal for procurement managers seeking a reliable, research-grade cationic lipid for LNP formulation.

Molecular Formula C42H84ClNO4
Molecular Weight 702.6 g/mol
CAS No. 220609-41-6
Cat. No. B6595330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSTAP chloride
CAS220609-41-6
Molecular FormulaC42H84ClNO4
Molecular Weight702.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]
InChIInChI=1S/C42H84NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h40H,6-39H2,1-5H3;1H/q+1;/p-1
InChIKeyNTTZBBIBMSBLNK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSTAP Chloride – Saturated Cationic Lipid for Liposome & LNP Delivery


DSTAP chloride (1,2-distearoyl-3-trimethylammonium-propane chloride, also referenced as CDESA) is a synthetic cationic lipid characterized by a quaternary ammonium headgroup linked via a propane backbone to two saturated 18-carbon stearoyl chains (18:0) . It is supplied as a chloride salt and is widely employed as a structural and functional component in the assembly of cationic liposomes, lipid nanoparticles (LNPs), and microbubbles for the delivery of nucleic acids (DNA, siRNA, mRNA) and other negatively charged biomolecules in research and pre-clinical applications .

Cationic liposome and lipid nanoparticle (LNP) assembly for nucleic acid delivery research
Saturated distearoyl (18:0) chains for densely packed, stable bilayers
Quaternary ammonium chloride headgroup enables electrostatic complexation with DNA, siRNA, mRNA

DSTAP Chloride Irreplaceability vs. Generic Cationic Lipids


The physicochemical and biological performance of cationic lipids in nucleic acid delivery is exquisitely sensitive to acyl chain saturation and length [1]. Unlike common unsaturated analogs such as DOTAP (18:1) or ionizable lipids, DSTAP chloride's saturated distearoyl (18:0) chains confer distinct biophysical properties, including significantly tighter molecular packing, altered membrane fluidity, and enhanced stability in physiological buffers [2]. These differences manifest quantitatively as superior transfection efficiency in certain formulations, markedly lower cytotoxicity profiles, and a stronger in vivo depot effect [3]. Consequently, substituting DSTAP with an unsaturated or shorter-chain lipid without empirical optimization will fundamentally alter lipoplex/LNP architecture and predictably compromise experimental outcomes, particularly in immunomodulatory and gene delivery applications where stable, long-circulating cationic carriers are essential.

Saturated chain packing vs. unsaturated analogs
DSTAP's 18:0 chains create tighter lipid packing than DOTAP (18:1), which may shift membrane fluidity and drug retention. Replacing with an unsaturated lipid without reformulation can alter lipoplex architecture.
Helper lipid compatibility constraints
DSTAP’s saturated chains require unsaturated helper lipids (e.g., DOPE) to form vesicles. Using a saturated helper like DSPE may prevent liposome assembly, a limitation not shared by DOTAP.
Transfection and toxicity profiles may not transfer
Head-to-head comparisons show that DSTAP and DOTAP differ in transfection efficiency and cytotoxicity. Direct substitution risks unpredictable performance in gene delivery and immunomodulatory studies.

Head-to-Head Evidence: DSTAP Chloride vs. DOTAP


Transfection Efficiency vs. DOTAP

DSTAP-based lipoplexes demonstrate significantly higher in vitro transfection efficiency compared to DOTAP-based formulations. In a comparative study evaluating DOPE:DSTAP and DOPE:DOTAP lipoplexes prepared via lipid hydration, those containing DSTAP consistently yielded higher luciferase expression, establishing a clear rank-order difference in performance [1].

In vitro transfection
Head-to-head
DSTAP-based lipoplexes > DOTAP-based
Statistically significant rank order: DOPE:DSTAP > DOPE:DOTAP in luciferase expression assay
Supports gene delivery transfection workflow selection
Lipoplexes prepared by lipid hydration, in vitro cell culture
Gene Delivery Transfection Lipoplex Cationic Lipid Comparison

Denser Lipid Monolayer Packing vs. DOTAP

Langmuir monolayer studies reveal that DSTAP forms significantly tighter molecular packing than DOTAP at the air-water interface. The extrapolated mean molecular area for DSTAP is approximately half that of DOTAP, indicating a more condensed and rigid lipid film [1].

Molecular packing
Head-to-head
53.2 ± 2.5 Ų vs 104.3 ± 12.9 Ų
DSTAP extrapolated molecular area approx. half of DOTAP at air-water interface
Tighter packing supports liposomal stability and formulation robustness
Langmuir monolayer, dH₂O subphase
Langmuir Monolayer Lipid Packing Surface Chemistry Biophysics

Reduced Macrophage Cytotoxicity vs. DOTAP

In a head-to-head comparison of cationic lipid toxicity towards murine macrophages, DSTAP was identified as the least toxic lipid among a series of diacyltrimethylammonium propane analogs. The effective dose for 50% toxicity (ED50) for DSTAP was orders of magnitude higher than that of DOTAP, demonstrating a clear safety advantage in phagocytic immune cells [1].

Macrophage cytotoxicity
Head-to-head
ED50 >1000 nmol/mL vs 12 nmol/mL
DSTAP-based liposomes show >83-fold lower toxicity toward murine macrophages
Supports lower cytotoxicity endpoint in macrophage-targeting formulations
DOPE/DSTAP vs DOPE/DOTAP liposomes tested in vitro
Toxicity Biocompatibility Immunotoxicity Macrophage Assay

Enhanced In Vivo Depot Effect vs. DOTAP

Following intramuscular injection in mice, DSTAP-based liposomal DNA vaccines elicited a significantly stronger depot effect at the injection site compared to DOTAP-based formulations. This enhanced local retention of the antigenic payload correlated with stronger downstream immune responses in heterologous immunization studies [1].

In vivo depot effect
Head-to-head
Stronger antigen retention at injection site
DSTAP-based DNA vaccine showed enhanced local depot and downstream immune responses vs DOTAP
Supports vaccine adjuvant depot-effect interpretation
Intramuscular injection in mice, heterologous prime-boost model
DNA Vaccine Adjuvant Depot Effect In Vivo Biodistribution

DSPE Vesicle Formation vs. DOTAP

The combination of saturated DSTAP with saturated DSPE resulted in a complete failure to form liposomes in both water and PBS, due to excessively tight molecular packing. In contrast, the unsaturated DOTAP could form vesicles with DSPE in water (but not in PBS). This highlights that DSTAP's saturated chains impose strict formulation constraints with saturated helper lipids that do not apply to unsaturated analogs [1].

DSPE vesicle formation
Head-to-head
Failed (DSPE:DSTAP) vs Formed (DSPE:DOTAP in water)
Categorical failure of liposome assembly when saturated helper lipid DSPE used with DSTAP
Formulation compatibility mandates unsaturated helper lipid (e.g., DOPE)
Lipid hydration at 1:1 molar ratio, dH₂O and PBS
Liposome Formulation Stability Phosphatidylethanolamine Buffer Compatibility

Microbubble Zeta Potential Modulation

Incorporation of DSTAP into lipid-coated microbubbles allows for quantitative control of surface charge. Single-particle tracking microelectrophoresis shows that at 0 mol% DSTAP, all microbubbles are negatively charged; at 10 mol% DSTAP, approximately 50% of the population shifts to positive zeta potential; and at 20 mol% DSTAP, the entire population becomes positively charged [1].

Zeta potential modulation
Context-dependent
0 to 20 mol% DSTAP shifts microbubble population from 100% negative to 100% positive
~50% positive at 10 mol% DSTAP
Supports surface charge tuning for nucleic acid electrostatic loading
Lipid-coated microbubbles, single-particle tracking microelectrophoresis
Microbubbles Zeta Potential Surface Charge Gene Delivery Ultrasound

DSTAP Chloride Application Scenarios


DNA and mRNA Vaccine Formulations

Based on direct evidence of a stronger in vivo depot effect and superior immune responses compared to DOTAP [1], DSTAP chloride is optimally suited as the cationic lipid component in liposomal or LNP-based vaccines. Researchers developing prophylactic or therapeutic nucleic acid vaccines should prioritize DSTAP to prolong antigen retention at the injection site, enhance antigen-presenting cell recruitment, and drive more robust humoral and cellular immunity. This is particularly critical for DNA vaccines, which often suffer from poor immunogenicity without potent adjuvants.

High-Efficiency In Vitro Transfection

For cell biology and molecular biology applications requiring maximal transgene expression (e.g., reporter assays, gene function studies), DSTAP-based lipoplexes offer a statistically significant advantage in transfection efficiency over DOTAP-based alternatives [2]. Formulators should select DSTAP when paired with DOPE to achieve higher luciferase expression or other reporter signals, thereby improving assay sensitivity and reducing the amount of nucleic acid cargo required per experiment.

Low-Toxicity Macrophage Targeting

In applications where phagocytic cells (e.g., macrophages, dendritic cells) are the primary target or an unavoidable off-target population, DSTAP's >83-fold lower ED50 for macrophage cytotoxicity compared to DOTAP [3] makes it the preferred choice. This includes the development of immunomodulatory nanoparticles (e.g., delivering TLR agonists like resiquimod), cell labeling with magnetoliposomes, and any in vivo application where minimizing carrier-induced inflammation and immune cell death is a priority for maintaining a functional immune microenvironment.

Cationic Microbubbles for Ultrasound Gene Delivery

DSTAP's ability to precisely tune the surface charge of lipid-coated microbubbles [4] enables its use as a critical component in ultrasound-responsive gene delivery platforms. By adjusting the molar percentage of DSTAP (e.g., 10-20 mol%), researchers can engineer microbubbles with a net positive zeta potential capable of electrostatically loading therapeutic nucleic acids (plasmid DNA, siRNA) for spatially targeted, ultrasound-triggered release in applications such as cancer gene therapy or vascular tissue engineering.

Application
Selection Property
Validation Focus
DNA and mRNA vaccine formulation studies
Reported depot effect and immune response context
Vaccine adjuvant depot-effect interpretation
In vitro transfection assay optimization
Transfection efficiency ranking context
Reporter gene expression endpoint review
Macrophage-targeted carrier research
Reported lower cytotoxicity profile context
Macrophage viability endpoint monitoring
Ultrasound-responsive nucleic acid delivery
Surface charge tunability via DSTAP ratio
Zeta potential distribution and cargo loading assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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